molecular formula C13H9ClN4OS B11508378 1-(4-chlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone

1-(4-chlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone

Cat. No.: B11508378
M. Wt: 304.76 g/mol
InChI Key: XNVNMMXIZHBCAD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(9H-purin-6-ylsulfanyl)ethan-1-one is a complex organic compound that features a chlorophenyl group and a purinylsulfanyl group attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form 4-chlorophenyl.

    Attachment of the Purinylsulfanyl Group:

    Formation of the Ethanone Backbone: The final step involves the formation of the ethanone backbone through a condensation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-(9H-purin-6-ylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(9H-purin-6-ylsulfanyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-(9H-purin-6-ylsulfanyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanol: This compound has a similar structure but features an alcohol group instead of an ethanone group.

    1-(4-Chlorophenyl)-2-(9H-purin-6-ylsulfanyl)ethane: This compound lacks the carbonyl group present in the ethanone derivative.

The uniqueness of 1-(4-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H9ClN4OS

Molecular Weight

304.76 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone

InChI

InChI=1S/C13H9ClN4OS/c14-9-3-1-8(2-4-9)10(19)5-20-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7H,5H2,(H,15,16,17,18)

InChI Key

XNVNMMXIZHBCAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC=NC3=C2NC=N3)Cl

Origin of Product

United States

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